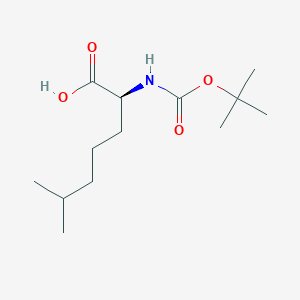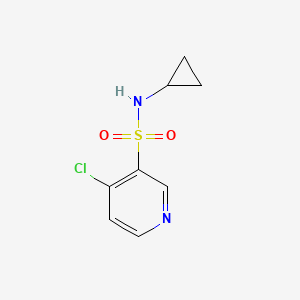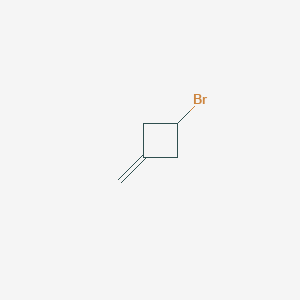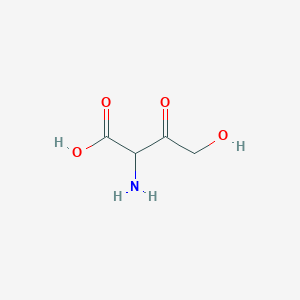
2-Amino-4-hydroxy-3-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-hydroxy-3-oxobutanoic acid is an organic compound with the molecular formula C4H7NO4. It is a keto-acid derivative of L-threonine, an essential amino acid, and is synthesized through a multistep process involving enzymes such as threonine dehydrogenase and 2-amino-3-ketobutyrate coenzyme A ligase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxy-3-oxobutanoic acid typically involves the enzymatic conversion of L-threonine. The process begins with the action of threonine dehydrogenase, which oxidizes L-threonine to 2-amino-3-ketobutyrate. This intermediate is then converted to this compound by 2-amino-3-ketobutyrate coenzyme A ligase.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis route described above can be scaled up for industrial applications, provided that the necessary enzymes are available in sufficient quantities and the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydroxy-3-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming a different amino acid derivative.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-4-hydroxy-3-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in amino acid metabolism and its effects on various diseases.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxy-3-oxobutanoic acid involves its interaction with specific enzymes and metabolic pathways. The compound is a substrate for enzymes such as threonine dehydrogenase and 2-amino-3-ketobutyrate coenzyme A ligase, which catalyze its conversion to other metabolites. These interactions play a crucial role in amino acid metabolism and energy production.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-ketobutyric acid: This compound is structurally similar and shares some metabolic pathways with 2-Amino-4-hydroxy-3-oxobutanoic acid.
4-Hydroxy-3-oxobutanoic acid: Another keto-acid derivative of L-threonine, synthesized through similar enzymatic processes.
Uniqueness
This compound is unique due to its specific enzymatic synthesis pathway and its role in amino acid metabolism. Its structural features, including the presence of both amino and hydroxyl groups, make it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C4H7NO4 |
|---|---|
Molecular Weight |
133.10 g/mol |
IUPAC Name |
2-amino-4-hydroxy-3-oxobutanoic acid |
InChI |
InChI=1S/C4H7NO4/c5-3(4(8)9)2(7)1-6/h3,6H,1,5H2,(H,8,9) |
InChI Key |
UXVFSYBOWZOABD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


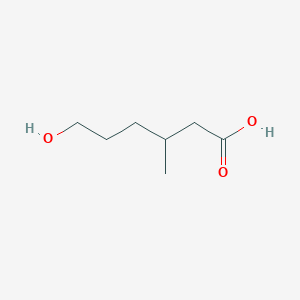
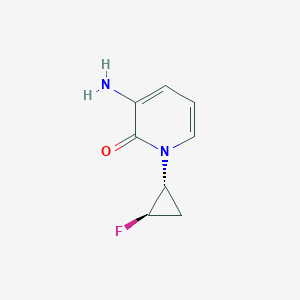

![7-Fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12946191.png)

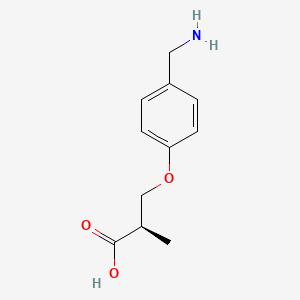

![8-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12946212.png)
![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12946213.png)

